molecular formula C11H4Cl3F3N2 B13122694 2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

Katalognummer: B13122694
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: XDLIOAVOIBBPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,3,6-trichlorophenyl derivatives with pyrimidine precursors under specific conditions. One common method involves the use of a halogenated pyrimidine and a trichlorophenyl reagent in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Wissenschaftliche Forschungsanwendungen

2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,3,6-Trichlorophenyl)-4-(trifluoromethyl)nicotinic acid
  • Methyl 2-(2,3,6-trichlorophenyl)-4-(trifluoromethyl)nicotinate
  • 3-Methoxy-2-(2,3,6-trichlorophenyl)-6-(trifluoromethyl)pyridine

Uniqueness

2-(2,3,6-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C11H4Cl3F3N2

Molekulargewicht

327.5 g/mol

IUPAC-Name

2-(2,3,6-trichlorophenyl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl3F3N2/c12-6-1-2-7(13)9(14)8(6)10-18-3-5(4-19-10)11(15,16)17/h1-4H

InChI-Schlüssel

XDLIOAVOIBBPIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)C(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.